Tedatioxetine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Tedatioxetine, such as paroxetine, involves complex chemical reactions aimed at achieving high stereochemical control and purity. For example, a convenient synthesis of paroxetine starts from 1-benzyl-4-piperidone, undergoing a series of reactions including stereoselective reduction, mesylation, and inversion reaction of the stereogenic center, followed by deprotection to yield the active pharmaceutical ingredient (Czibula et al., 2004). This process highlights the intricate steps required to synthesize complex molecules with specific stereochemistry crucial for their biological activity.
Molecular Structure Analysis
The molecular structure of compounds related to Tedatioxetine, such as fluoxetine, has been elucidated using techniques like X-ray crystallography. These analyses reveal the three-dimensional arrangement of atoms within the molecule, critical for understanding its interaction with biological targets. For fluoxetine, the structure shows that the planes defined by the aromatic rings are skewed, preventing intramolecular ring-ring interactions, which is essential for its activity as a selective serotonin uptake inhibitor (Robertson et al., 1988).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like Tedatioxetine can be inferred from studies on similar molecules. For instance, the synthesis of paroxetine involves reactions that highlight the molecule's functional groups' reactivity, such as the diastereoconvergent cobalt-catalyzed arylation, demonstrating the molecule's capacity for selective bond formation and stereochemical outcomes (Despiau et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, are pivotal for their formulation and therapeutic efficacy. For example, the crystal structure of atomoxetine hydrochloride, another compound with similar therapeutic targets, provides insights into its solid-state properties, such as hydrogen bonding patterns, which can influence its stability and solubility (Kaduk et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other substances, determine a compound's pharmacokinetic profile and interaction with the body. Research on fluoxetine and similar compounds underlines the importance of understanding these properties for optimizing therapeutic effects and minimizing adverse reactions. The pharmacokinetic properties of fluoxetine, for example, have been extensively studied, revealing its metabolism and the role of its metabolites in its antidepressant effects (Bergstrom et al., 1988).
Scientific Research Applications
Cancer Research : Fluoxetine has shown potential in cancer research, particularly for its chemosensitizing ability in drug-resistant cell lines and its antiproliferative activity in tumor cells (Krishnan et al., 2008).
Neurological and Visual Disorders : It has been observed that chronic administration of fluoxetine can aid in the recovery of visual functions in adult amblyopic animals, suggesting its potential application in treating amblyopia and uncovering new mechanisms for antidepressant effects (Vetencourt et al., 2008).
Mental Health Disorders : Tedatioxetine is specifically recognized as a multimodal antidepressant effective in treating depression and anxiety disorders, including generalized anxiety disorder (Javelot, 2016). Fluoxetine, similarly, is known for its effectiveness in depression and obsessive-compulsive disorders, working as a selective serotonin uptake inhibitor (Wong et al., 1995).
Stress-Related Health Conditions : Fluoxetine's anti-inflammatory, antiapoptotic, and antioxidant properties contribute significantly to its therapeutic action in treating stress-related adverse health conditions (Caiaffo et al., 2016).
Pediatric Anxiety Disorders : Fluoxetine has been found effective and safe for treating nondepressed children and adolescents with anxiety disorders other than OCD and panic disorder (Birmaher et al., 1994).
Neuropharmacology : The drug also impacts the synaptic availability of serotonin and regulates the phosphorylation state of DARPP-32 in the prefrontal cortex, hippocampus, and striatum, indicating its significant role in neuropharmacology (Svenningsson et al., 2002).
Genetic Research : Studies have indicated that genes like TPH1 and SLC6A4 may influence the antidepressant response to fluoxetine, which is crucial in the pursuit of personalized medicine in psychiatric disorders (Peters et al., 2004).
properties
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylphenyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVASBKDYSQKLSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029350 | |
Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tedatioxetine | |
CAS RN |
508233-95-2 | |
Record name | 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=508233-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tedatioxetine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tedatioxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEDATIOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.